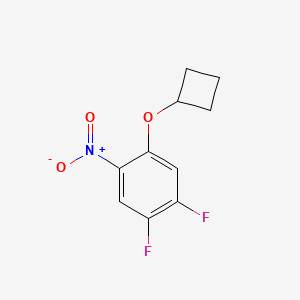
1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene is an organic compound with the molecular formula C10H9F2NO3 This compound is characterized by the presence of a cyclobutoxy group, two fluorine atoms, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene typically involves the following steps:
Cyclobutoxylation: The cyclobutoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the nitro-substituted benzene derivative with cyclobutanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often involving a catalyst or a strong base.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Reduction: The major product is 1-Cyclobutoxy-4,5-difluoro-2-aminobenzene.
Substitution: Depending on the nucleophile, products can include 1-Cyclobutoxy-4-amino-5-fluoro-2-nitrobenzene or 1-Cyclobutoxy-4-thio-5-fluoro-2-nitrobenzene.
Aplicaciones Científicas De Investigación
1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclobutoxy-4-fluoro-2-nitrobenzene: Similar structure but with only one fluorine atom.
1-Cyclobutoxy-4,5-dichloro-2-nitrobenzene: Similar structure but with chlorine atoms instead of fluorine.
1-Cyclobutoxy-4,5-difluoro-2-aminobenzene: The amino derivative of the compound.
Uniqueness
1-Cyclobutoxy-4,5-difluoro-2-nitrobenzene is unique due to the combination of the cyclobutoxy group, two fluorine atoms, and a nitro group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H9F2NO3 |
|---|---|
Peso molecular |
229.18 g/mol |
Nombre IUPAC |
1-cyclobutyloxy-4,5-difluoro-2-nitrobenzene |
InChI |
InChI=1S/C10H9F2NO3/c11-7-4-9(13(14)15)10(5-8(7)12)16-6-2-1-3-6/h4-6H,1-3H2 |
Clave InChI |
AOGCIOQQBKDEHN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)OC2=CC(=C(C=C2[N+](=O)[O-])F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine](/img/structure/B13033905.png)
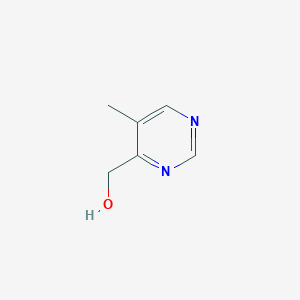
![1-ethyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033918.png)
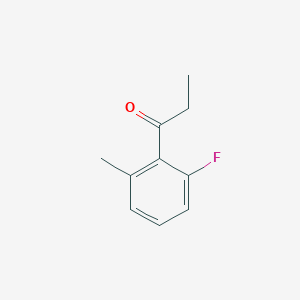
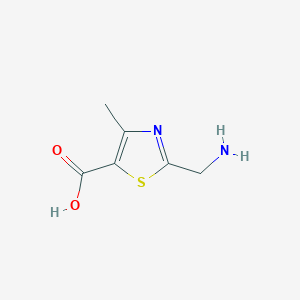
![4-Bromothieno[2,3-c]pyridin-7-amine](/img/structure/B13033939.png)

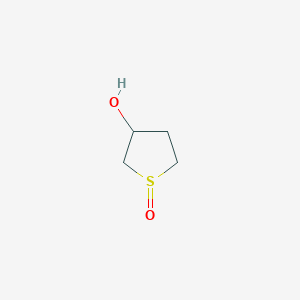
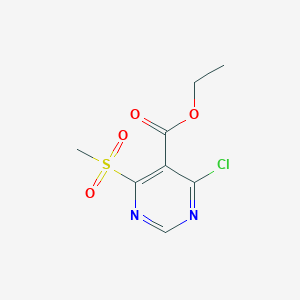
![7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine](/img/structure/B13033962.png)
![(S)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl](/img/structure/B13033968.png)

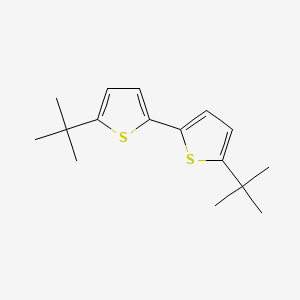
![7-Chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13033980.png)
